molecular formula C18H25NO4S2 B2959731 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034586-73-5

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2959731
CAS RN: 2034586-73-5
M. Wt: 383.52
InChI Key: VGZPWDRKPVQLOH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, commonly referred to as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research. It is known to inhibit the activity of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and other diseases. HET0016 has been shown to have potential therapeutic applications in the treatment of these diseases.

Scientific Research Applications

Photosensitizing Agents for Photodynamic Therapy

Compounds structurally related to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide have been investigated for their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. A study described the synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. These compounds demonstrated useful properties as photosensitizers, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Materials

Research into thienyl-substituted pyridinium salts, which share structural similarities with the compound of interest, has revealed their potential in second-order nonlinear optical (NLO) applications. These compounds, characterized by different counter-anions, exhibited noncentrosymmetric structures and significant second harmonic generation (SHG) efficiencies. Such properties are crucial for the development of materials with applications in optical switching, telecommunications, and information processing (Li et al., 2012).

Enzyme Inhibitory Activities

Sulfonamide-based compounds have been extensively studied for their inhibitory activities against various enzymes. For instance, derivatives bearing the benzenesulfonamide moiety have shown potent inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis. The structural-activity relationship (SAR) analysis highlighted the importance of specific moieties for enhancing activity, providing a basis for the development of novel antitubercular agents (Ghorab et al., 2017).

Anticancer Agents

The development of novel anticancer agents remains a critical area of research. A study on aminothiazole-paeonol derivatives, which share a sulfonamide component, indicated high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These findings suggest that such derivatives can serve as lead compounds for developing more effective treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S2/c1-13-11-16(23-3)18(12-14(13)2)25(21,22)19-8-6-15(7-9-20)17-5-4-10-24-17/h4-5,10-12,15,19-20H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPWDRKPVQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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